molecular formula C18H31ClN2O2 B4409158 1-[3-(2-sec-butoxyphenoxy)propyl]-4-methylpiperazine hydrochloride

1-[3-(2-sec-butoxyphenoxy)propyl]-4-methylpiperazine hydrochloride

Cat. No. B4409158
M. Wt: 342.9 g/mol
InChI Key: PWTKLZBRYLHRDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(2-sec-butoxyphenoxy)propyl]-4-methylpiperazine hydrochloride, also known as BRL-37344, is a selective β3-adrenergic receptor agonist. It was first synthesized in 1989 by researchers at the University of Nottingham. Since then, BRL-37344 has been extensively studied for its potential use in treating obesity, diabetes, and other metabolic disorders.

Mechanism of Action

1-[3-(2-sec-butoxyphenoxy)propyl]-4-methylpiperazine hydrochloride selectively activates the β3-adrenergic receptor, which is primarily found in adipose tissue. Activation of this receptor leads to an increase in lipolysis and thermogenesis, resulting in increased energy expenditure. This compound has also been shown to improve glucose metabolism by increasing insulin sensitivity.
Biochemical and Physiological Effects:
This compound has been shown to increase energy expenditure and reduce body weight in animal studies. It has also been shown to improve glucose metabolism and insulin sensitivity. This compound has no significant effect on heart rate or blood pressure.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[3-(2-sec-butoxyphenoxy)propyl]-4-methylpiperazine hydrochloride in lab experiments is its selectivity for the β3-adrenergic receptor, which reduces the risk of off-target effects. However, this compound has limited solubility in water, which can make it difficult to administer in certain experiments. It also has a short half-life, which may require frequent dosing.

Future Directions

There are several potential future directions for research on 1-[3-(2-sec-butoxyphenoxy)propyl]-4-methylpiperazine hydrochloride. One area of interest is its potential use in treating obesity and metabolic disorders. Additional studies may also investigate its effects on other physiological systems, such as the cardiovascular system. Finally, researchers may explore the use of this compound in combination with other drugs for enhanced therapeutic effects.

Scientific Research Applications

1-[3-(2-sec-butoxyphenoxy)propyl]-4-methylpiperazine hydrochloride has been used in various scientific research applications. It has been studied for its effects on energy expenditure, thermogenesis, and glucose metabolism. It has also been investigated for its potential use in treating obesity and other metabolic disorders.

properties

IUPAC Name

1-[3-(2-butan-2-yloxyphenoxy)propyl]-4-methylpiperazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N2O2.ClH/c1-4-16(2)22-18-9-6-5-8-17(18)21-15-7-10-20-13-11-19(3)12-14-20;/h5-6,8-9,16H,4,7,10-15H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWTKLZBRYLHRDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OC1=CC=CC=C1OCCCN2CCN(CC2)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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